molecular formula C12H16N4O B7842298 5-[2-(4-methoxyphenyl)ethyl]-4-methyl-4H-1,2,4-triazol-3-amine

5-[2-(4-methoxyphenyl)ethyl]-4-methyl-4H-1,2,4-triazol-3-amine

Cat. No.: B7842298
M. Wt: 232.28 g/mol
InChI Key: IBYJPLCASREUGJ-UHFFFAOYSA-N
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Description

5-[2-(4-methoxyphenyl)ethyl]-4-methyl-4H-1,2,4-triazol-3-amine is a synthetic compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms

Preparation Methods

The synthesis of 5-[2-(4-methoxyphenyl)ethyl]-4-methyl-4H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methoxyphenyl group: This step involves the use of a methoxyphenyl derivative, which is introduced through a substitution reaction.

    Attachment of the ethyl chain: The ethyl chain is introduced through an alkylation reaction, often using ethyl halides as reagents.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

5-[2-(4-methoxyphenyl)ethyl]-4-methyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[2-(4-methoxyphenyl)ethyl]-4-methyl-4H-1,2,4-triazol-3-amine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[2-(4-methoxyphenyl)ethyl]-4-methyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-[2-(4-methoxyphenyl)ethyl]-4-methyl-4H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:

    5-(4-methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but has an indole ring instead of a triazole ring.

    5-(4-methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring.

    4-methoxyphenethylamine: This compound has a similar methoxyphenyl group and ethyl chain but lacks the triazole ring.

The uniqueness of this compound lies in its specific triazole structure, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-16-11(14-15-12(16)13)8-5-9-3-6-10(17-2)7-4-9/h3-4,6-7H,5,8H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBYJPLCASREUGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1N)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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